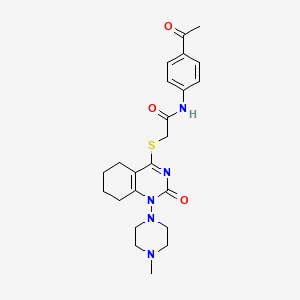![molecular formula C21H19F3N4O3 B2962974 Ethyl 3,5-dimethyl-1-[5-[[3-(trifluoromethyl)benzoyl]amino]pyridin-2-yl]pyrazole-4-carboxylate CAS No. 477710-49-9](/img/structure/B2962974.png)
Ethyl 3,5-dimethyl-1-[5-[[3-(trifluoromethyl)benzoyl]amino]pyridin-2-yl]pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3,5-dimethyl-1-[5-[[3-(trifluoromethyl)benzoyl]amino]pyridin-2-yl]pyrazole-4-carboxylate is a complex organic molecule that exhibits significant pharmacological potential. This compound, due to its intricate structure, has piqued the interest of chemists and biologists alike. Its multifaceted chemical nature makes it a subject of interest in various fields such as synthetic chemistry, medicinal chemistry, and drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis of the core pyrazole structure involves a condensation reaction between 3,5-dimethyl-1H-pyrazole and an appropriate carboxylate ester under reflux conditions.
Step 2: : Introduction of the pyridin-2-yl moiety is achieved through a nucleophilic substitution reaction, where the nucleophile (pyridine derivative) displaces a leaving group attached to the pyrazole core.
Step 3: : The benzoyl amine group is attached via an amide coupling reaction, typically using coupling agents like EDCI or HATU in the presence of a base such as DIPEA.
Step 4: : The final ethyl esterification process is carried out using ethanol and a catalytic amount of acid to yield the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would involve scaling up the aforementioned steps, ensuring optimization of reaction conditions for yield and purity. Continuous flow chemistry and the use of automated synthesizers would likely play a crucial role in efficient large-scale synthesis.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, primarily affecting the methyl groups on the pyrazole ring, yielding corresponding alcohols and acids.
Reduction: : Reduction reactions could target the carboxylate group, converting it to an alcohol.
Substitution: : Electrophilic and nucleophilic substitutions can occur on the benzoyl and pyridinyl moieties, allowing for functionalization with various groups.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Using halogenating agents like thionyl chloride (SOCl2) for electrophilic substitution; strong nucleophiles for nucleophilic substitution.
Major Products
Oxidation of methyl groups to carboxylic acids.
Reduction to primary alcohols.
Substituted derivatives with various functional groups.
科学研究应用
The compound has diverse scientific research applications:
Chemistry: : Used as a starting material for the synthesis of more complex molecules.
Biology: : Studied for its potential interaction with biological macromolecules such as proteins and DNA.
Medicine: : Investigated for its potential as a therapeutic agent, particularly in targeting diseases related to its mechanism of action.
Industry: : Utilized in the development of novel materials with specific chemical properties.
作用机制
The mechanism by which Ethyl 3,5-dimethyl-1-[5-[[3-(trifluoromethyl)benzoyl]amino]pyridin-2-yl]pyrazole-4-carboxylate exerts its effects is primarily through the inhibition of specific enzymes or modulation of receptor activity. The trifluoromethyl group enhances its binding affinity to target sites, while the pyrazole and pyridinyl moieties play crucial roles in the interaction with molecular targets, disrupting normal cellular processes and leading to desired pharmacological outcomes.
相似化合物的比较
Similar Compounds
Ethyl 3,5-dimethyl-1-[5-[[3-(trifluoromethyl)phenyl]amino]pyridin-2-yl]pyrazole-4-carboxylate
Methyl 3,5-dimethyl-1-[5-[[3-(trifluoromethyl)benzoyl]amino]pyridin-2-yl]pyrazole-4-carboxylate
Uniqueness
The primary uniqueness of this compound lies in its specific arrangement of functional groups, which imparts unique chemical properties and biological activities. Its trifluoromethylbenzoyl and ethyl ester functionalities distinguish it from similar compounds, offering different pharmacokinetic and dynamic profiles, which can be pivotal in drug design and development.
属性
IUPAC Name |
ethyl 3,5-dimethyl-1-[5-[[3-(trifluoromethyl)benzoyl]amino]pyridin-2-yl]pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O3/c1-4-31-20(30)18-12(2)27-28(13(18)3)17-9-8-16(11-25-17)26-19(29)14-6-5-7-15(10-14)21(22,23)24/h5-11H,4H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIOUAVSUISRBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=NC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(5,6-dimethylpyrimidin-4-yl)-N-(2-phenylethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2962893.png)

![N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2962896.png)

![Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2962899.png)

![3-(benzenesulfonyl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide](/img/structure/B2962902.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)thiophene-2-carboxamide](/img/structure/B2962905.png)


![3-Chloro-2-{2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]phenoxy}-5-(trifluoromethyl)pyridine](/img/structure/B2962908.png)


![dimethyl({[5-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)amine](/img/structure/B2962915.png)
